1-Methyl-5-octylpyrrolidin-2-one
CAS No.: 61671-47-4
Cat. No.: VC20643387
Molecular Formula: C13H25NO
Molecular Weight: 211.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61671-47-4 |
|---|---|
| Molecular Formula | C13H25NO |
| Molecular Weight | 211.34 g/mol |
| IUPAC Name | 1-methyl-5-octylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-12-10-11-13(15)14(12)2/h12H,3-11H2,1-2H3 |
| Standard InChI Key | PBTPYDDTYBNIOX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1CCC(=O)N1C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-Methyl-5-octylpyrrolidin-2-one (C₁₃H₂₅NO) features a pyrrolidinone core, a five-membered ring containing four carbon atoms and one nitrogen atom, with a ketone group at the 2-position. The methyl group (-CH₃) is attached to the nitrogen atom at position 1, while the octyl chain (-C₈H₁₇) extends from the carbon at position 5. This arrangement confers amphiphilic properties, enabling interactions with both polar and nonpolar substances.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-Methyl-5-octylpyrrolidin-2-one |
| Molecular Formula | C₁₃H₂₅NO |
| Molecular Weight | 211.35 g/mol |
| Ring Substituents | Methyl (N1), Octyl (C5) |
| Functional Groups | Lactam, Alkyl Chains |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
While no published protocols explicitly describe the synthesis of 1-methyl-5-octylpyrrolidin-2-one, analogous methods for N-alkylpyrrolidinones suggest two primary approaches:
Lactam Alkylation
Gamma-butyrolactam undergoes alkylation with methyl and octyl halides in a stepwise manner. For example:
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Methylation: Reacting gamma-butyrolactam with methyl iodide in the presence of a base (e.g., potassium carbonate) yields 1-methylpyrrolidin-2-one.
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Octylation: Introducing an octyl group via nucleophilic substitution at position 5 requires a directing group or metallation to enhance reactivity.
Ring-Closing Metathesis
A more advanced strategy involves olefin metathesis to form the pyrrolidinone ring. Starting from a diene precursor functionalized with methyl and octyl groups, a Grubbs catalyst facilitates cyclization. This method offers better control over regioselectivity but demands stringent anhydrous conditions.
Industrial Scalability
Continuous-flow reactors, as used in the production of 1-butylpyrrolidin-2-one, could optimize yield and purity for large-scale synthesis. Key parameters include:
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Temperature: 80–120°C
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Catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide)
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Solvent: Toluene or dimethylacetamide
Physicochemical Properties
Thermal and Solvent Characteristics
The octyl chain enhances hydrophobicity compared to shorter-chain analogs, while the lactam group retains polar interactions. Predicted properties include:
Table 2: Estimated Physicochemical Properties
| Property | Value | Basis for Estimation |
|---|---|---|
| Boiling Point | 290–310°C | Extrapolation from C₈ analogs |
| Density | 0.95–1.02 g/cm³ | Comparison to 1-butylpyrrolidin-2-one |
| LogP (Octanol-Water) | 3.8–4.2 | QSAR modeling |
| Solubility in Water | <1 mg/mL | Hydrophobic octyl dominance |
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H stretches from alkyl chains).
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NMR:
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¹H NMR: δ 1.2–1.4 ppm (octyl CH₂), δ 2.8–3.1 ppm (N-CH₃), δ 3.5–3.7 ppm (ring CH₂).
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¹³C NMR: δ 175 ppm (C=O), δ 40–50 ppm (N-CH₃), δ 22–32 ppm (octyl CH₂).
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Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies for cost-effective production.
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Biological Screening: Evaluating anti-inflammatory or antimicrobial activity in vitro.
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Environmental Monitoring: Assessing long-term ecotoxicological effects.
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